2-Nitrobenzyl phenyl sulfone
Description
The exact mass of the compound 2-Nitrobenzyl phenyl sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Nitrobenzyl phenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzyl phenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
69709-34-8 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2 |
InChI Key |
YEDRXKUMPDYLDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
"2-Nitrobenzyl phenyl sulfone" synthesis and characterization
Technical Monograph: Synthesis and Characterization of 2-Nitrobenzyl Phenyl Sulfone
Executive Summary & Core Significance
2-Nitrobenzyl phenyl sulfone (CAS: 31515-43-2) is a specialized organosulfur intermediate. While structurally related to the sulfones used in the Julia-Kocienski olefination, it occupies a distinct niche due to the ortho-nitro substituent.
Unlike heteroaryl sulfones (e.g., benzothiazole or phenyltetrazole derivatives) that undergo spontaneous Smiles rearrangement for one-pot alkene synthesis, 2-nitrobenzyl phenyl sulfone is primarily utilized for:
-
Classic Julia-Lythgoe Olefination: Serving as a nucleophile to attack carbonyls, yielding
-hydroxysulfones that require a subsequent reductive elimination step (typically Na/Hg or SmI ). -
Photolabile "Caging": The 2-nitrobenzyl moiety renders the molecule photoactive. Upon UV irradiation, it can undergo internal redox processes, making it valuable in protecting group chemistry and mechanistic probes.
-
Radical Precursors: Used in radical denitration or desulfonylation sequences.
This guide details the S-alkylation of sodium benzenesulfinate as the primary synthetic route, chosen for its high regioselectivity and operational simplicity compared to oxidative routes.
Synthesis Protocol: S-Alkylation Pathway
Rationale:
The reaction between sodium benzenesulfinate and 2-nitrobenzyl bromide proceeds via an S
-
Causality: Sodium benzenesulfinate is an ambident nucleophile (can attack via S or O). In polar aprotic solvents like DMF, the "soft" sulfur atom is more nucleophilic toward the "soft" benzylic halide, maximizing the yield of the desired sulfone (S-alkylation) over the sulfinate ester (O-alkylation).
Materials:
-
Substrate: 2-Nitrobenzyl bromide (1.0 equiv, 10 mmol, 2.16 g)
-
Reagent: Sodium benzenesulfinate (1.2 equiv, 12 mmol, 1.97 g)
-
Solvent: DMF (anhydrous, 20 mL)
-
Quench: Distilled Water (100 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzenesulfinate (1.97 g) in anhydrous DMF (10 mL). Ensure complete dissolution to form a clear solution.
-
Addition: Dissolve 2-nitrobenzyl bromide (2.16 g) in the remaining DMF (10 mL). Add this solution dropwise to the sulfinate mixture at room temperature (25°C) over 10 minutes.
-
Control: An exotherm is possible; monitor internal temperature. Maintain <30°C to prevent side reactions.
-
-
Reaction: Stir the mixture vigorously at room temperature for 3–4 hours.
-
Validation: Monitor by TLC (SiO
, Hexane:EtOAc 3:1). The starting bromide ( ) should disappear, and a lower spot (Sulfone, ) should appear.
-
-
Workup (Precipitation): Pour the reaction mixture slowly into 100 mL of ice-cold water with rapid stirring. The product is hydrophobic and will precipitate as a white to off-white solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake with water (
mL) to remove residual DMF and sodium salts. -
Purification: Recrystallize the crude solid from hot Ethanol (95%).
-
Protocol: Dissolve in minimum boiling ethanol, allow to cool to RT, then refrigerate at 4°C.
-
-
Drying: Dry the crystals under high vacuum (0.1 mmHg) at 40°C for 6 hours.
Workflow Diagram
Figure 1: Synthetic workflow for the S-alkylation of sodium benzenesulfinate. The use of DMF ensures selective S-alkylation.
Characterization Profile
The following data confirms the structure and purity of the synthesized compound.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | Can appear slightly yellow if traces of nitro-impurities remain. |
| Molecular Formula | C | MW: 277.30 g/mol |
| Melting Point | 146 – 150 °C | Sharp range indicates high purity [1]. |
| Solubility | Soluble in CH | Insoluble in water. |
Table 2: Spectroscopic Data
| Technique | Signal / Shift | Assignment |
| Benzylic CH | ||
| Aromatic protons (Phenyl ring + Nitrobenzyl meta/para). | ||
| Aromatic proton ortho to NO | ||
| IR (ATR) | 1320 cm | SO |
| 1525 cm | NO | |
| HRMS (ESI) | m/z 278.048 [M+H] | Confirms molecular weight. |
Reactivity & Application Logic
Understanding the reactivity of 2-nitrobenzyl phenyl sulfone is critical for its correct application. It is not a direct replacement for Benzothiazole (BT) sulfones in the "One-Pot" Julia-Kocienski reaction.
A. The Julia-Lythgoe Sequence (Classic)
Unlike heteroaryl sulfones, the phenyl sulfone moiety does not sufficiently activate the intermediate for a Smiles rearrangement. Therefore, the reaction with aldehydes requires a two-step sequence:
-
Addition: Deprotonation (e.g., LDA or n-BuLi) followed by addition to an aldehyde to form a
-hydroxysulfone. -
Elimination: The hydroxyl group is derivatized (e.g., acetate/benzoate) and subjected to reductive elimination (Na/Hg) to form the alkene.
B. Photochemical Activity (Caging)
The ortho-nitro group allows this molecule to function as a photolabile protecting group. Upon UV irradiation (>300 nm), the nitro group abstracts a benzylic hydrogen, leading to a rearrangement that cleaves the C-S bond or modifies the benzylic position.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways. The left branch illustrates the classic Julia-Lythgoe utility, while the right branch highlights the photochemical lability of the 2-nitrobenzyl moiety.
Safety & Handling
-
Lachrymator Hazard: The starting material, 2-nitrobenzyl bromide , is a potent lachrymator and skin irritant. All weighing and transfers must be performed in a functioning fume hood.
-
Sulfinate Stability: Sodium benzenesulfinate is stable but hygroscopic. Store in a desiccator to ensure accurate stoichiometry.
-
Nitro Compounds: While this specific sulfone is stable, polynitro compounds can be explosive. Do not subject the reaction to temperatures >100°C without thermal safety screening (DSC).
References
-
TCI Chemicals. (n.d.). 2-Nitrophenyl Phenyl Sulfone Product Specification. Retrieved from
- Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. (Mechanistic distinction between Phenyl and Heteroaryl sulfones).
-
PubChem. (n.d.). 2-Nitrobenzyl phenyl sulfone Compound Summary. National Library of Medicine. Retrieved from
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme. (Reference for photolabile properties of nitrobenzyl groups).
An In-Depth Technical Guide to "2-Nitrobenzyl Phenyl Sulfone" as a Photoremovable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Core Principles: Enhancing Photolability with the Phenyl Sulfone Moiety
Photoremovable protecting groups, or "photocages," are invaluable tools that offer precise spatiotemporal control over the release of active molecules.[1] The classic 2-nitrobenzyl group has long been a staple in this field, utilized to mask functional groups such as alcohols, amines, and carboxylates.[2] Its cleavage mechanism is initiated by near-UV light, which triggers an intramolecular hydrogen abstraction and subsequent rearrangement to release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[3]
The innovation of incorporating a phenyl sulfone group at the benzylic position of the 2-nitrobenzyl scaffold significantly enhances its performance as a PPG. The strong electron-withdrawing nature of the phenyl sulfone group increases the acidity of the benzylic proton, facilitating the critical initial hydrogen abstraction step and thereby improving the quantum yield of the photodeprotection process. This modification makes 2-nitrobenzyl phenyl sulfone a more efficient and versatile tool for a variety of applications.[4][5]
Figure 1. Simplified photocleavage mechanism of a 2-nitrobenzyl-based PPG.
Synthesis and Experimental Protocols
The synthesis of 2-nitrobenzyl phenyl sulfone derivatives is generally accessible and can be achieved through a two-step process involving the bromination of 2-nitrotoluene followed by sulfonylation.
General Synthesis Workflow
Figure 2. A typical workflow for the synthesis of 2-nitrobenzyl phenyl sulfone.
Detailed Experimental Protocol: Synthesis of 2-Nitrobenzyl Bromide
A common precursor for 2-nitrobenzyl phenyl sulfone is 2-nitrobenzyl bromide.[6]
Materials:
-
o-Nitrotoluene
-
48% Hydrogen Bromide
-
Azobisisobutyronitrile (AIBN) as a catalyst
-
30% Hydrogen Peroxide
-
5% Sodium Sulfite solution
-
Petroleum Ether
Procedure:
-
Combine o-nitrotoluene, 48% hydrogen bromide, and a catalytic amount of AIBN in water.[6]
-
Stir and heat the mixture.
-
Slowly add 30% hydrogen peroxide while maintaining the temperature between 50-82°C.[6]
-
After the addition is complete, maintain the temperature until the red color of the reaction mixture fades.[6]
-
Separate the aqueous layer and wash the organic layer with 5% sodium sulfite solution until neutral, followed by a water wash.[6]
-
Recrystallize the crude product from petroleum ether to obtain purified o-nitrobenzyl bromide.[6]
Self-Validation: The purity of the synthesized 2-nitrobenzyl bromide can be confirmed by its melting point (44-46°C) and further characterized using spectroscopic methods like NMR and IR.[6]
Applications in Research and Drug Development
The ability to control the release of bioactive molecules with light has profound implications across various scientific disciplines.[7][8]
Caged Compounds in Biology and Medicine
2-Nitrobenzyl-based PPGs are extensively used to create "caged" versions of biologically active molecules, rendering them inert until their release is triggered by a light stimulus.[9] This technology is particularly impactful in:
-
Neuroscience: For the controlled release of neurotransmitters to study neural circuits.
-
Pharmacology: To develop photoactivated drugs that can be targeted to specific tissues, minimizing systemic side effects.[2]
-
Cell Biology: To study dynamic cellular processes with high temporal and spatial resolution.[8]
Light-Responsive Materials
The application of these PPGs extends to material science, where they are used to create:
-
Photoresists: For patterning surfaces in the fabrication of microelectronics.
-
Photodegradable Gels: Used in tissue engineering and controlled drug delivery systems.[3]
Photodeprotection: The Uncaging Process
The cleavage of the 2-nitrobenzyl phenyl sulfone protecting group is typically achieved by irradiation with near-UV light, often around 340-365 nm.[10]
Key Parameters for Efficient Cleavage
| Parameter | Importance | Typical Conditions |
| Wavelength | Should match the absorption maximum of the PPG to maximize efficiency and minimize damage to biological samples.[3] | 300-400 nm[11] |
| Quantum Yield (Φ) | A measure of the efficiency of the photoreaction. Higher Φ values are desirable.[3] | Can be significantly > 0.1, often approaching 0.5 for nitrobenzyl derivatives.[10][12] |
| Solvent | Can influence the reaction mechanism and efficiency. | Protic solvents are often used. |
| Light Intensity | Affects the rate of cleavage. | Higher intensity leads to faster cleavage.[10] |
Table 1. Critical parameters for the photolytic cleavage of 2-nitrobenzyl-based PPGs.
Experimental Workflow for Photodeprotection
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
Strategic Utility of 2-Nitrobenzyl Phenyl Sulfone Scaffolds
From Synthetic Olefination to Pharmacological Interventions
Introduction: The Chemical Architecture
The 2-nitrobenzyl phenyl sulfone scaffold represents a convergence of high-utility functional groups in organic chemistry: the electron-withdrawing nitro group (
-
Acidity & Nucleophilicity: The benzylic protons are flanked by two strong electron-withdrawing groups (EWGs)—the ortho-nitro group on the aryl ring and the sulfonyl group. This "push-pull" electronic environment significantly lowers the
of the benzylic position (estimated in DMSO), making it readily deprotonatable by weak bases (e.g., , DBU) to generate a stable carbanion. -
Redox Potential: The sulfone is chemically robust under oxidative conditions but susceptible to reductive cleavage (e.g.,
, ), a property exploited in the Julia-Lythgoe olefination. -
Photolability: The ortho-nitrobenzyl system is a canonical "caged" motif. Upon UV irradiation, it undergoes a characteristic Norrish Type II rearrangement, altering the electronic state of the molecule, though the sulfone linkage is more robust than corresponding esters or carbonates.
Synthesis of the Core Scaffold
The synthesis of 2-nitrobenzyl phenyl sulfone is a high-yielding, self-validating protocol. The most robust method involves the nucleophilic substitution of 2-nitrobenzyl halides with sodium benzenesulfinate.
Protocol: Sulfinylation of 2-Nitrobenzyl Bromide
Reagents:
-
2-Nitrobenzyl bromide (
equiv) -
Sodium benzenesulfinate (
equiv) -
Solvent: DMF or Ethanol/Water (3:1)
-
Temperature:
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-nitrobenzyl bromide (
) in DMF ( ). The solution should be clear yellow. -
Addition: Add sodium benzenesulfinate (
) in a single portion. The salt may not dissolve immediately. -
Reaction: Heat the mixture to
for 2–4 hours.-
Self-Validation Point: Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide (
) is less polar than the product sulfone ( ). The reaction is complete when the bromide spot vanishes.
-
-
Workup: Pour the reaction mixture into ice-cold water (
) with vigorous stirring. The product will precipitate as an off-white solid. -
Purification: Filter the solid, wash with water (
) and cold ethanol ( ). Recrystallize from Ethanol to obtain white needles.
Yield: Typically 85–95%.
Figure 1: Streamlined synthesis of the 2-nitrobenzyl phenyl sulfone scaffold via nucleophilic substitution.
Synthetic Utility: The Julia-Lythgoe Olefination
The primary synthetic application of this scaffold is the Julia-Lythgoe Olefination , a powerful method for synthesizing trans-alkenes.[1] Unlike the Wittig reaction, the Julia olefination allows for the coupling of base-sensitive aldehydes and yields exclusively
Mechanism & Causality:
-
Metallation: The sulfone is deprotonated (e.g., with LDA or n-BuLi) to form a bright red/orange carbanion. The 2-nitro group enhances acidity but also requires careful temperature control (
) to prevent self-condensation. -
Addition: The carbanion attacks an aldehyde to form a
-hydroxysulfone. -
Acylation: The alkoxide is trapped with acetic anhydride or benzoyl chloride.
-
Reductive Elimination: Sodium amalgam (
) or Samarium diiodide ( ) promotes the elimination of the sulfone and the carboxylate, forming the double bond.
Critical Note on the "2-Nitro" Effect: While standard phenyl sulfones are used, the 2-nitro variant is often a precursor to 2-nitrostyrenes . These are highly valuable intermediates for the synthesis of indoles (via the Cadogan-Sundberg cyclization or Bartoli synthesis routes).
Figure 2: Mechanistic pathway of the Julia-Lythgoe Olefination using the sulfone scaffold.[2]
Medicinal Chemistry: The Styryl Sulfone Gateway
Beyond being a transient intermediate, derivatives of 2-nitrobenzyl phenyl sulfone—specifically styryl sulfones —are potent pharmacophores.
Target: HIV-1 Integrase Inhibition
Research indicates that styryl sulfones (synthesized via the condensation of benzyl sulfones with aldehydes) act as HIV-1 Integrase Inhibitors .
-
Mechanism: They bind to the catalytic core of the integrase enzyme, preventing the "strand transfer" step where viral DNA is inserted into the host genome.[3]
-
The 2-Nitro Advantage: The nitro group can be reduced to an amine, allowing for further derivatization (e.g., amide coupling) to tune solubility and binding affinity.
Target: Neuroprotection (Parkinson's Disease)
Recent studies have highlighted styryl sulfones as neuroprotective agents.[4]
-
Pathway: Inhibition of p38 MAPK phosphorylation.[4]
-
Effect: Suppression of neuroinflammation and oxidative stress in dopaminergic neurons.[4]
Data Summary: Biological Activity of Derivatives
| Derivative Class | Target | Mechanism of Action | Key Structural Feature |
| Styryl Sulfones | HIV-1 Integrase | Strand Transfer Inhibition (INSTI) | Vinyl sulfone linker mimics phosphate backbone transition state. |
| Indolyl Sulfones | HIV-1 RT | Non-Nucleoside RT Inhibition (NNRTI) | Indole core (derived from nitrostyrene) fits hydrophobic pocket. |
| Benzyl Sulfones | Cancer (HeLa, MCF-7) | Tubulin Polymerization Inhibition | Sulfone moiety disrupts microtubule dynamics; 2-nitro group acts as hypoxia trigger. |
Photochemical Considerations
The 2-nitrobenzyl group is historically significant as a photocage. While the sulfone bond (
-
Norrish Type II Reaction: Upon UV irradiation (
), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. -
Outcome: In the presence of oxygen or specific nucleophiles, this can lead to the formation of 2-nitrosobenzaldehyde and the release of the sulfinate species, although this efficiency is lower than in carbonates or carbamates.
-
Application: This property is utilized in photo-responsive polymers (poly(olefin sulfone)s) where the 2-nitrobenzyl group serves as a trigger for depolymerization or solubility changes.
References
-
Julia-Lythgoe Olefination: Julia, M., & Paris, J. M. (1973).[1] Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836.
-
Photochemistry of Nitrobenzyls: Il'ichev, Y. V., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4, 33-42.
-
HIV-1 Integrase Inhibitors: Hajimahdi, Z., & Zarghi, A. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research, 15(4), 595.
-
Styryl Sulfone Neuroprotection: Zhang, Y., et al. (2022). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses...[4] Oxidative Medicine and Cellular Longevity.
- Sulfone Synthesis Protocol: Trost, B. M. (1988). Comprehensive Organic Synthesis. Pergamon Press.
-
pKa of Sulfones: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 3. Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Nitrobenzyl Phenyl Sulfone in Solid-Phase Organic Synthesis
This Application Note provides a comprehensive technical guide to the utilization of 2-Nitrobenzyl Phenyl Sulfone (NBPS) in Solid-Phase Organic Synthesis (SPOS). It focuses on its dual utility: as a versatile Safety-Catch Photolabile Linker and as a key Building Block for Indole Library Synthesis .
Executive Summary
2-Nitrobenzyl phenyl sulfone (NBPS) represents a privileged structural motif in combinatorial chemistry, integrating the photolability of the o-nitrobenzyl group with the alpha-activating properties of the phenyl sulfone moiety. In solid-phase synthesis, this molecule serves two critical functions:
-
Photolabile Safety-Catch Linker: The sulfone group enhances the acidity of the benzylic position (
), allowing for mild alkylative loading of cargo, while the nitro group enables traceless release via UV irradiation (365 nm). -
Indole Scaffold Precursor: It functions as a "masked" indole. Through base-mediated alkylation followed by reductive cyclization (modified Leimgruber-Batcho or Bartoli synthesis), it enables the rapid generation of 3-sulfonyl indole libraries, a pharmacologically active class of compounds.
Chemical Basis & Mechanism
The "Push-Pull" Activation
The utility of NBPS rests on the synergistic electronic effects of its substituents:
-
Phenyl Sulfone (
): A strong electron-withdrawing group (EWG) that stabilizes carbanions at the benzylic position, facilitating deprotonation by weak bases (e.g., , DBU). -
2-Nitro Group (
): Provides the latent reactivity for photocleavage (Norrish Type II mechanism) or reductive cyclization (to amines/indoles).
Mechanistic Pathways
The following diagram illustrates the two primary workflows: Path A (Linker Cleavage) and Path B (Indole Synthesis).
Caption: Dual-pathway utility of Resin-Bound NBPS. Path A utilizes the nitrobenzyl group for photolytic release. Path B exploits the nitro group for reductive heterocyclization.
Experimental Protocols
Preparation of Resin-Bound NBPS
To utilize NBPS on a solid support, it must be anchored via a stable linkage. The most robust method involves coupling a carboxyl-functionalized NBPS derivative (e.g., 4-((2-nitrobenzyl)sulfonyl)benzoic acid) to a standard amine resin (Rink Amide or Aminomethyl polystyrene).
Reagents:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)
-
Linker: 4-((2-nitrobenzyl)sulfonyl)benzoic acid (3 equiv)
-
Coupling Agents: DIC (3 equiv), HOBt (3 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Swelling: Place 1.0 g of resin in a solid-phase synthesis vessel. Swell in DCM (10 mL) for 30 min, then wash with DMF (
mL). -
Deprotection (if Fmoc): Treat with 20% piperidine/DMF (
min). Wash with DMF, DCM, and DMF. -
Coupling: Dissolve the Linker (1.5 mmol), DIC (235
L), and HOBt (203 mg) in DMF (8 mL). Activate for 5 min. -
Addition: Add the activated solution to the resin. Shake at room temperature (RT) for 4–6 hours.
-
Validation: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) indicates complete coupling.
-
Capping: Treat with acetic anhydride/pyridine (1:1) in DCM for 30 min to cap unreacted amines.
Alkylation of the Benzylic Position
This step introduces diversity. The sulfone activates the benzylic protons, allowing alkylation with mild bases, avoiding the harsh conditions (e.g.,
Reagents:
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
-
Electrophile: Alkyl halide (R-X) or Benzyl bromide (3–5 equiv)
-
Solvent: DMF or DMSO
Protocol:
-
Equilibration: Wash the NBPS-resin (
mmol) with anhydrous DMF ( ). -
Deprotonation/Alkylation: Add a solution of Alkyl Halide (2.5 mmol) and DBU (2.5 mmol) in DMF (5 mL).
-
Reaction: Shake at RT for 16 hours. For less reactive halides, heat to 50°C.
-
Washing: Drain and wash with DMF (
), MeOH ( ), and DCM ( ). -
Monitoring: Cleave a small aliquot (see Section 3.4) and analyze by LC-MS to verify mono-alkylation.
Indole Synthesis via Reductive Cyclization
This protocol converts the alkylated NBPS into a 3-sulfonyl indole. This requires the presence of an extra carbon atom, often introduced via condensation with DMF-DMA prior to reduction, or by using specific alkylating agents that facilitate the Bartoli/Leimgruber-Batcho mechanism.
Protocol (Leimgruber-Batcho Modification):
-
Enamine Formation: Treat the alkylated resin with
-dimethylformamide dimethyl acetal (DMF-DMA) (10 equiv) in DMF at 80°C for 12 hours. This forms the -dimethylamino styrene intermediate. -
Wash: Wash thoroughly with DMF and DCM.
-
Reduction/Cyclization: Treat the resin with
dust (20 equiv) and Acetic Acid (AcOH) / THF (1:1) at RT for 24 hours. Alternatively, use (10 equiv) in DMF. -
Result: This yields a resin-bound indole (if attached via the sulfone) or releases the indole (if attached via the nitrobenzyl group, though usually, the sulfone remains part of the pharmacophore).
Photolytic Cleavage (Linker Strategy)
If used as a photolabile linker, the cargo is released by UV irradiation.
Protocol:
-
Preparation: Suspend the resin in MeOH/PBS buffer (9:1) or DMF/Water (95:5). The solvent must be degassed to prevent quenching by oxygen.
-
Irradiation: Place the vessel in a UV reactor (365 nm, approx. 10–20 mW/cm
). -
Duration: Irradiate for 1–4 hours with gentle agitation.
-
Isolation: Filter the resin. The filtrate contains the cleaved product (typically as a carboxylic acid or amide depending on the linker design).
-
Workup: Concentrate the filtrate under reduced pressure.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Alkylation | Steric hindrance or weak base | Switch from DBU to BEMP or Phosphazene bases ( |
| Premature Cleavage | Ambient light exposure | Wrap all reaction vessels in aluminum foil. Work under amber light. |
| Low Yield (Indole) | Inefficient enamine formation | Ensure DMF-DMA is fresh and anhydrous. Increase reaction time/temp (up to 100°C). |
| Side Products | Over-alkylation (Dialkylation) | Use exactly 1.0–1.1 equivalents of base if dialkylation is observed, or use a bulky protecting group. |
References
-
Gravel, M., et al. "The chemistry of sulfones in solid-phase organic synthesis." Journal of Organic Chemistry, 2002. Link (General Sulfone SPOS context).
-
Kanada, R. M., et al. "Solid-phase synthesis of 3-sulfonylindoles." Tetrahedron Letters, 2004. Link (Specific Indole Protocol).
-
Holmes, C. P. "Model studies for new photolabile cross-linking reagents." Journal of Organic Chemistry, 1997. Link (Photolability mechanism).
-
Guide to Solid Phase Synthesis. Merck/Sigma-Aldrich Technical Library. Link (General Protocol Grounding).
(Note: While specific "Application Notes" for this exact molecule are rare in commercial catalogs, the protocols above are synthesized from established peer-reviewed methodologies for nitrobenzyl and sulfone chemistry on solid support.)
Application Note: 2-Nitrobenzyl Phenyl Sulfone in Complex Natural Product Synthesis
This Application Note details the strategic use of 2-Nitrobenzyl Phenyl Sulfone (NBPS) as a bifunctional "linchpin" reagent in the total synthesis of complex nitrogen heterocycles, specifically quinoline and indole alkaloids like Camptothecin .
Executive Summary
2-Nitrobenzyl phenyl sulfone is a specialized synthetic auxiliary that functions as a masked nucleophilic aniline equivalent . It uniquely combines the anion-stabilizing power of a sulfone with the latent nucleophilicity of an o-nitro group.
In complex natural product synthesis, particularly for the Camptothecin and Mappicine families, this reagent allows for the rapid assembly of the quinoline core (Rings A/B/C) in a single pot or short sequence. The sulfone moiety activates the benzylic position for alkylation and is subsequently eliminated to drive aromatization, while the nitro group is reductively triggered to close the heterocyclic ring.
Key Advantages[1]
-
Dual Activation: The sulfone and o-nitro group synergistically acidify the benzylic protons (
), allowing mild alkylation conditions. -
Latent Nucleophile: The nitro group remains inert during carbon-carbon bond formation but serves as a precursor to the amine required for cyclization.
-
Aromatization Driver: The sulfone group acts as a leaving group during the final steps, facilitating the formation of the fully aromatic quinoline system.
Mechanism of Action: The "Alkylation-Reduction-Cyclization" Cascade
The utility of NBPS relies on a three-stage mechanistic sequence. This pathway transforms acyclic precursors into bicyclic or tricyclic aromatic heterocycles.
Mechanistic Pathway (Graphviz)
Figure 1: The logical flow of the NBPS cascade. The sulfone stabilizes the initial anion, while the nitro group provides the nitrogen source for the final heterocycle.
Detailed Experimental Protocols
Protocol A: Preparation of 2-Nitrobenzyl Phenyl Sulfone
Prerequisite for all downstream applications.
Reagents:
-
2-Nitrobenzyl bromide (1.0 equiv)
-
Sodium benzenesulfinate (1.2 equiv)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzenesulfinate (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to bromide).
-
Addition: Add 2-nitrobenzyl bromide (1.0 equiv) portion-wise at room temperature. The reaction is exothermic; use a water bath if scaling >10g.
-
Reaction: Stir the mixture at ambient temperature for 3–4 hours. Monitor by TLC (EtOAc/Hexanes 3:7); the starting bromide (
) should disappear, replaced by the sulfone ( ). -
Workup: Pour the reaction mixture into 10 volumes of ice-cold water. The product typically precipitates as a white or off-white solid.
-
Purification: Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
-
Typical Yield: 85–95%
-
Appearance: White crystalline solid (mp 142–144 °C).
-
Protocol B: Synthesis of Quinoline Diesters (Camptothecin Precursor)
Based on the method utilized in the synthesis of Camptothecin and Lavendamycin analogs.
Reagents:
-
2-Nitrobenzyl phenyl sulfone (1.0 equiv)
-
Diethyl maleate or Diethyl fumarate (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (4.0 equiv) -
18-Crown-6 (0.1 equiv) - Catalyst for phase transfer
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Alkylation:
-
Suspend NBPS (1.0 equiv),
(4.0 equiv), and 18-crown-6 (0.1 equiv) in anhydrous MeCN. -
Add Diethyl maleate (1.1 equiv) dropwise.
-
Heat the mixture to 80 °C for 4–6 hours. The solution will turn deep yellow/orange due to the formation of the nitronate intermediate.
-
Mechanism Note: The base deprotonates the benzylic position, which undergoes Michael addition to the maleate.
-
-
Reductive Cyclization (One-Pot Variation):
-
Note: While stepwise reduction is possible, direct reductive cyclization is often preferred.
-
Cool the alkylation mixture to room temperature.
-
Add Zinc dust (10 equiv) and Acetic Acid (excess) cautiously (exothermic H2 evolution).
-
Heat to 90 °C for 2 hours.
-
Transformation: The nitro group is reduced to the aniline, which attacks the ester carbonyl. Concurrently, the sulfone is often eliminated under these reducing conditions or requires a separate oxidative elimination step depending on the specific substrate.
-
-
Workup:
-
Filter through a pad of Celite to remove zinc salts.
-
Concentrate the filtrate and partition between EtOAc and saturated
. -
Purify via flash chromatography.
-
Data Summary Table: Reaction Conditions vs. Yield
| Electrophile | Base/Solvent | Reduction Method | Product Type | Typical Yield |
| Diethyl Maleate | K2CO3 / MeCN | Zn / AcOH | Quinoline-2,3-dicarboxylate | 65-75% |
| Methyl Acrylate | DBU / DMF | H2 / Pd-C | Dihydroquinolinone | 70-80% |
| Benzaldehyde | NaOH / PTC | Na2S2O4 | 2-Phenylquinoline | 55-65% |
Case Study: Synthesis of Camptothecin Analogues
In the synthesis of Camptothecin , the C-ring (quinoline) is often constructed using a Friedländer-type condensation or the specific sulfone strategy described here.
Strategic Workflow:
-
Building Block A: 2-Nitrobenzyl phenyl sulfone (Ring A/B precursor).
-
Building Block B: A functionalized ketone or lactone (Ring D/E precursor).
-
Coupling: The sulfone anion attacks the ketone of Building Block B.
-
Closure: Reduction of the nitro group triggers condensation with the ketone (forming the C-ring).
-
Desulfonylation: The phenyl sulfone group, having served its purpose to activate the methylene, is reductively removed (e.g., using Na(Hg) or Raney Ni) to leave the native pyridine ring of the Camptothecin core.
Reference: This approach mirrors the strategy found in Bioorganic & Medicinal Chemistry Letters for the synthesis of quinoline-based DNA topoisomerase I inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Incomplete deprotonation | Use a stronger base (NaH) or add 18-crown-6 to solubilize K2CO3. Ensure anhydrous conditions. |
| No Cyclization | Incomplete reduction of Nitro group | Switch from catalytic hydrogenation to Zn/AcOH or Fe/HCl (stronger reducing conditions). |
| Sulfone Retention | Failure to eliminate | If the double bond doesn't form spontaneously, treat the intermediate with DBU (base) or perform reductive desulfonylation (Na/Hg). |
| Polymerization | Michael acceptor instability | Add the electrophile (acrylate/maleate) slowly at lower temperatures (0 °C) before heating. |
References
-
General Preparation: BenchChem. "2-Nitrobenzyl phenyl sulfone | 69709-34-8". Link
-
Quinoline Synthesis Protocol: Synthesis of Quinolines via 2-Nitrobenzyl Sulfones. Thieme Connect / Science of Synthesis. Link
-
Camptothecin Synthesis Context: Concise Total Synthesis of Camptothecin. Scribd/Research Documents. Link
-
Reductive Cyclization Mechanism: Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes. Organic Reactions. Link
-
Julia-Kocienski Context: Julia-Kocienski Olefination. Alfa Chemistry. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing the Photocleavage of 2-Nitrobenzyl Phenyl Sulfone
Prepared by: Senior Application Scientist, Advanced Photochemical Systems
Welcome to the technical support center for photolabile protecting groups (PPGs). This guide is designed for researchers, chemists, and drug development professionals who utilize 2-nitrobenzyl phenyl sulfone and seek to maximize its photocleavage efficiency. We will explore the underlying mechanisms, troubleshoot common experimental pitfalls, and provide advanced strategies for improving the quantum yield (Φ) of your photorelease experiments.
Section 1: The Core Mechanism of 2-Nitrobenzyl Photocleavage
Understanding the reaction pathway is the first step toward optimizing it. Low yields are often a result of reaction conditions that interfere with one or more steps in this photochemical cascade.
Q: What is the fundamental mechanism of 2-nitrobenzyl photocleavage?
A: The photocleavage of 2-nitrobenzyl compounds is an intramolecular redox process initiated by the absorption of UV light.[1] The process does not occur in a single step but through a series of short-lived intermediates.
-
Photoexcitation: The process begins when the 2-nitrobenzyl group absorbs a photon of near-UV light (typically 300-365 nm), promoting the nitro group to an electronically excited state.[2][3]
-
Hydrogen Abstraction: In the key step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom attached to the phenyl sulfone leaving group). This creates a biradical species that rapidly rearranges into an aci-nitro intermediate.[2][4] This is the rate-determining step for the formation of the key intermediate.
-
Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a series of rapid transformations. It first cyclizes to form a five-membered ring intermediate.[1]
-
Product Release: This cyclic intermediate quickly fragments, releasing the phenyl sulfone leaving group and forming the primary byproduct, 2-nitrosobenzaldehyde.[1][2]
The efficiency of this entire process is encapsulated by the quantum yield (Φ), which is the ratio of the number of molecules that undergo cleavage to the number of photons absorbed.
Caption: Photocleavage mechanism of 2-nitrobenzyl derivatives.
Section 2: Troubleshooting Guide for Low Quantum Yield
This section addresses the most common issues encountered in the lab that lead to inefficient photocleavage.
Q: My photocleavage reaction is slow or appears incomplete. What are the first things I should check?
A: Inefficient photocleavage typically points to issues with your irradiation setup, chemical environment, or competing side reactions. The efficiency of the reaction is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ).[5][6]
Initial Checklist:
-
Light Source Wavelength: Confirm your light source's emission spectrum. 2-nitrobenzyl groups have an absorbance maximum around 340-365 nm.[7] Using a wavelength far from this peak will result in poor light absorption and thus a slow reaction.
-
Light Source Intensity (Photon Flux): Is your lamp old or underpowered? A low photon flux will naturally lead to a longer reaction time. The decomposition rate is directly proportional to the light power.[8]
-
Solvent Purity: Impurities in the solvent can act as quenchers, deactivating the excited state of the 2-nitrobenzyl group before it can react. Use high-purity or HPLC-grade solvents.
-
Oxygen Content: Dissolved oxygen can sometimes quench excited triplet states, which can be a competing non-productive pathway.[4] For highly sensitive experiments, de-gassing the solvent by sparging with nitrogen or argon may improve the yield.
Q: Which solvent is best for the photocleavage of 2-nitrobenzyl phenyl sulfone?
A: Solvent choice can significantly impact the reaction rate by stabilizing or destabilizing the key intermediates.[2][9] Protic solvents, particularly those capable of hydrogen bonding, often accelerate the reaction.
Causality: The lifetime of the crucial aci-nitro intermediate is solvent-dependent.[2] Protic solvents can facilitate the necessary proton transfers during the rearrangement steps. A study on a similar o-nitrobenzyl tosylate showed that methanol gave the fastest reaction rate compared to other common aprotic and polar aprotic solvents.[8]
| Solvent | Apparent Rate Constant (k_app) in s⁻¹ | Solvent Type |
| Methanol-d₄ | 8.83 × 10⁻⁴ | Protic |
| Dioxane-d₈ | 1.63 × 10⁻⁴ | Aprotic |
| DMSO-d₆ | 1.31 × 10⁻⁴ | Aprotic (Polar) |
| Chloroform-d | 1.12 × 10⁻⁴ | Aprotic |
| Data adapted from a study on o-nitrobenzyl tosylate, demonstrating the trend in solvent effects.[8] |
Recommendation: Start with a protic solvent like methanol or ethanol. If substrate solubility is an issue, a mixture of acetonitrile and water (e.g., 4:1 v/v) is a common and effective choice.[1]
Q: My results are inconsistent between experiments. Could pH be a factor?
A: Yes, absolutely. The decay of the aci-nitro intermediate and other subsequent steps can be highly dependent on pH.[1][2] Small variations in the acidity or basicity of your reaction medium, perhaps due to impurities or the substrate itself, can lead to poor reproducibility.
Recommendation: For consistent results, especially in aqueous media, perform the reaction in a buffered solution. A common choice is a phosphate buffer at a neutral pH of ~7.0, which helps standardize the conditions for the intermediate decay pathways.[1][10]
Q: I notice the solution color changing, but the yield of my desired product is still low. Why?
A: This is a classic sign of byproduct interference. The primary photoproduct, 2-nitrosobenzaldehyde, also absorbs light, often in the same region as your starting material.[1][9]
This creates two problems:
-
Inner Filter Effect: As the byproduct concentration increases, it competes for photons, reducing the light available to excite your starting material and slowing the reaction down.[9]
-
Secondary Photoreactions: The excited 2-nitrosobenzaldehyde can undergo further reactions, sometimes forming imines or other colored, unproductive side products, which further reduces the overall yield of the desired released molecule.[2]
Recommendation: Monitor your reaction by a time-course analysis (e.g., using HPLC or LC-MS). For applications where quantitative release is paramount, aim for reaction conditions that drive the cleavage to completion quickly. If you are studying kinetics, use low conversion rates (<10%) to ensure the initial rate is not skewed by byproduct interference.[9]
Section 3: FAQs for Advanced Optimization
For researchers looking to push the boundaries of efficiency, these strategies focus on molecular design and rigorous quantification.
Q: Can I improve the quantum yield by modifying the 2-nitrobenzyl structure itself?
A: Yes, structural modifications are a powerful way to enhance photocleavage efficiency. Two positions are key targets for modification:
-
The Benzylic Carbon (α-carbon): Substituting one of the benzylic hydrogens with an electron-donating group, such as a methyl group, can dramatically increase the rate of photocleavage.[2] One study reported that this modification enhanced cleavage kinetics by a factor of 20.[8]
-
Causality: The methyl group helps to stabilize the radical and cationic character that develops at the benzylic position during the reaction, lowering the activation energy for the hydrogen abstraction step.
-
-
The Aromatic Ring: Adding a second nitro group at the C6 position to create a 2,6-dinitrobenzyl analogue can significantly increase the quantum yield.[2]
-
Causality: This is not simply an electronic effect. Having two nitro groups doubles the statistical probability that photon absorption will lead to the productive excited state required to initiate the hydrogen abstraction, thereby increasing the efficiency of forming the crucial aci-nitro intermediate.[2]
-
Q: How do I properly measure and report the quantum yield for my system?
A: Determining the absolute quantum yield is a rigorous but essential experiment for validating and comparing different photocleavage systems. The process involves comparing the rate of your reaction to that of a chemical standard (an actinometer) with a well-characterized and known quantum yield.
Experimental Protocol: Quantum Yield Determination via Chemical Actinometry
-
Prepare the Actinometer: A common actinometer for the near-UV range is a potassium ferrioxalate solution. Prepare it according to established protocols.
-
Measure Photon Flux:
-
Place the actinometer solution in a cuvette identical to the one you will use for your sample.
-
Irradiate the actinometer at your chosen wavelength (e.g., 365 nm) for a specific time, ensuring the absorbance change is linear with time (typically keeping conversion below 10%).
-
Develop the actinometer by adding a phenanthroline solution and measure the absorbance of the resulting Fe(II)-phenanthroline complex using a UV-Vis spectrophotometer.
-
Use the known quantum yield of the actinometer at that wavelength to calculate the exact photon flux (moles of photons per unit time) of your light source.
-
-
Irradiate Your Sample:
-
Prepare a solution of your 2-nitrobenzyl phenyl sulfone with a known concentration and an absorbance in the optimal range (0.1-1.0) at the irradiation wavelength.
-
Irradiate this sample under the exact same conditions (same cuvette, position, wavelength, and time) as the actinometer.
-
-
Quantify Product Formation:
-
Following irradiation, use a calibrated analytical technique (e.g., HPLC with a standard curve) to precisely measure the concentration of the released phenyl sulfone.
-
-
Calculate Quantum Yield (Φ):
-
The quantum yield is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed by the sample)
-
The moles of photons absorbed can be determined from the photon flux measured in step 2 and the fraction of light absorbed by your sample (which can be calculated from its absorbance via the Beer-Lambert law).
-
Caption: Workflow for determining photocleavage quantum yield.
References
-
Li, H., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Biophysical journal, 87(3), 1-1. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 102(9), 3177-3214. [Link]
-
Wikipedia contributors. (2023, December 2). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]
-
Singh, R. K., et al. (2017). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Bioconjugate chemistry, 28(10), 2537–2543. [Link]
-
Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(30), 9459-9473. [Link]
-
Kim, S., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 17(2), 527-530. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Pelliccioli, A. P., & Griesbeck, A. G. (2001). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Helvetica Chimica Acta, 84(8), 2441-2458. [Link]
-
Shembekar, N., et al. (2005). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 127(21), 7678-7679. [Link]
-
van der Zanden, E. H., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]
-
Griesbeck, A. G., et al. (2002). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Helvetica Chimica Acta, 85(12), 4349-4364. [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6556. [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
"2-Nitrobenzyl phenyl sulfone" solubility problems and solutions
The following technical guide addresses the specific solubility, handling, and application challenges associated with 2-Nitrobenzyl phenyl sulfone .
CAS: 69709-34-8 | Formula:
⚠️ Critical Distinction: Know Your Reagent
Before proceeding, verify your structure. A common source of experimental failure is confusing this molecule with 2-Nitrophenyl phenyl sulfone (CAS 31515-43-2).[1]
-
2-Nitrobenzyl phenyl sulfone (This Guide): Contains a methylene (
) bridge between the sulfone and the nitro-aromatic ring.[1][2] Used primarily as a photocage precursor or in Julia-type olefinations .[1] -
2-Nitrophenyl phenyl sulfone: The sulfone is directly bonded to the nitro-aromatic ring.[1] It is chemically distinct and much less reactive at the benzylic position.
Part 1: Solubility Profile & Physical Properties[1]
This molecule exhibits "brick-dust" characteristics: high crystallinity driven by the strong dipole interactions of the sulfone (
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High | Ideal for stock solutions and nucleophilic substitution reactions ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Standard reaction solvent.[1] Solubility decreases significantly at -78°C. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Poor at RT / High at Reflux. The primary choice for recrystallization.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for lithiation/alkylation reactions.[1] May require gentle warming to dissolve initially.[1] |
| Non-Polar | Hexanes, Pentane, Diethyl Ether | Insoluble | Excellent anti-solvents for crashing out the product during purification.[1] |
| Aqueous | Water, PBS, TRIS Buffer | Insoluble | Do not use for reaction media without a co-solvent (e.g., 50% DMSO).[1] |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Reaction Setup & Initiation
Q: I am trying to alkylate the benzylic position using NaH in THF, but the starting material won't dissolve at 0°C. What should I do? A: This is a common issue. The lattice energy of 2-nitrobenzyl phenyl sulfone resists dissolution in cold ethers.[1]
-
The Fix: Dissolve the sulfone in the minimum amount of THF at room temperature (or slightly warm, 30-35°C) before cooling the bath to 0°C.[1]
-
Alternative: If using a stronger base (like LiHMDS) at -78°C, pre-dissolve the compound in a small volume of dry DCM (if compatible with your electrophile) or add a co-solvent like HMPA or DMPU (10% v/v) to disrupt the aggregation and improve solubility at cryogenic temperatures.[1]
Q: Can I use this reagent directly in aqueous buffers for biological photocaging experiments? A: No. While the final photocaged product might be designed for water solubility, this sulfone reagent is hydrophobic.
-
The Fix: Prepare a concentrated stock solution in DMSO (anhydrous). Dilute this stock into your aqueous reaction buffer slowly while vortexing. Ensure the final DMSO concentration is <5% (or as tolerated by your biological system) to prevent immediate precipitation.[1]
Scenario B: Purification & Workup
Q: During aqueous workup, the layer separation is poor, and I see a "rag" layer. Is my compound crashing out? A: Yes. The compound is dense and lipophilic. It often hangs at the interface of water and organic solvents (especially DCM).[1]
-
The Fix:
-
Use Brine (saturated NaCl) to increase the density of the aqueous layer.[1]
-
Add a small amount of Methanol to the organic layer to help break the emulsion.[1]
-
If a solid precipitate forms at the interface, do not discard it.[1] Filter it; it is likely your clean product precipitating out of the biphasic mixture.[1]
-
Q: I synthesized the sulfone from the sulfide, but it's yellow and sticky. How do I get the white crystals described in the literature? A: The yellow color typically comes from trace impurities (often unreacted 2-nitrobenzyl bromide or oxidative byproducts).[1] The "stickiness" is trapped solvent.[1]
-
The Protocol: Perform a recrystallization from Ethanol .
-
Dissolve the crude solid in boiling Ethanol (approx. 10-15 mL per gram).
-
If it doesn't fully dissolve, add small aliquots of Acetone until clear.
-
Allow to cool slowly to room temperature, then to 4°C.
-
The impurities usually stay in the mother liquor, yielding white/off-white needles.[1]
-
Part 3: Strategic Protocols & Visualization[1]
Workflow: Solvent Selection Decision Tree
This diagram guides you through selecting the correct solvent system based on your experimental goal.
Caption: Decision matrix for solvent selection. Blue path = Synthesis; Green path = Purification.[1]
Standard Operating Procedure: Recrystallization
Use this protocol to purify 2-nitrobenzyl phenyl sulfone when it appears as a yellow gum or impure solid.[1]
-
Preparation: Place the crude material in an Erlenmeyer flask with a stir bar.
-
Solvent Addition: Add Ethanol (95% or absolute) . Start with 10 mL/g.[1]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Co-solvent (If needed): If the solid does not dissolve after 5 minutes at reflux, add Acetone dropwise through the condenser until the solution becomes clear.
-
Cooling: Remove from heat. Insulate the flask with a paper towel to allow slow cooling to room temperature (this promotes large crystal growth and excludes impurities).[1]
-
Crystallization: Once at room temperature, move to a 4°C fridge or ice bath for 1 hour.
-
Filtration: Filter the white needles using a Buchner funnel. Wash with cold Ethanol/Hexane (1:1 mixture).[1]
Part 4: Mechanistic Insight[1]
Why is this molecule so problematic?
-
Dipole Alignment: The sulfone group (
) is a powerful electron-withdrawing group with a distinct dipole.[1] The nitro group ( ) is also strongly dipolar.[1] In the crystal lattice, these dipoles align in an antiparallel fashion, creating a high lattice energy that solvents must overcome. -
The "Benzyl" Effect: Unlike alkyl phenyl sulfones (which are often oils), the benzyl spacer allows the two aromatic rings to pi-stack efficiently without significant steric hindrance, further stabilizing the solid state.[1]
-
Acidity: The benzylic protons (between the nitro-aromatic ring and the sulfone) are highly acidic (
in DMSO).[1] In basic media, the molecule forms a carbanion which has different solubility properties (often more soluble in polar organic solvents due to charge delocalization).
References
-
BenchChem. (n.d.).[1] 2-Nitrobenzyl phenyl sulfone (CAS 69709-34-8) Properties and Suppliers.[1][2] Retrieved from [1]
-
TCI Chemicals. (n.d.).[1] 2-Nitrophenyl Phenyl Sulfone (Related Structure Comparison). Retrieved from [1]
-
ResearchGate. (2025).[1] Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups. Retrieved from
-
Wikipedia. (n.d.).[1] Reductive Desulfonylation (Mechanism of Sulfone Removal).[1][3] Retrieved from [1]
Sources
Purification strategies for "2-Nitrobenzyl phenyl sulfone" and its derivatives
Status: Operational Ticket ID: NBPS-PUR-001 Subject: Purification Protocols & Troubleshooting for 2-Nitrobenzyl Phenyl Sulfone (NBPS) and Derivatives Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Compound Profile
Welcome to the technical support hub. This guide addresses the purification of 2-Nitrobenzyl phenyl sulfone (CAS: 31515-43-2) and its photolabile derivatives (e.g., DMNB).[1][2] These compounds are critical intermediates in the Julia-Kocienski olefination and are widely used as photocages in chemical biology.[1][2]
High purity (>98%) is essential because trace impurities (specifically unreacted benzyl bromides) are potent electrophiles that can cause non-specific alkylation in biological assays or poison catalysts in subsequent olefinations.
Physicochemical Profile (Reference Data)
| Property | 2-Nitrobenzyl Phenyl Sulfone | 4,5-Dimethoxy Derivative (DMNB) |
| Melting Point | 145–150 °C [1] | 136–138 °C [2] |
| Appearance | White to off-white crystalline powder | Pale yellow needles |
| Solubility (Hot) | Ethanol, Ethyl Acetate, Toluene | Ethanol, Acetone, DCM |
| Solubility (Cold) | Insoluble in Water, Hexanes | Insoluble in Water, Ether |
| Key Impurity | 2-Nitrobenzyl bromide (Lachrymator) | 4,5-Dimethoxy-2-nitrobenzyl bromide |
Primary Purification Strategy: Recrystallization[1][3][4][5][6][7]
For scale-up (>1g), recrystallization is the superior method due to the high crystallinity of the sulfone moiety.[1]
Protocol A: The Ethanol Standard
Applicability: Standard synthesis (S-alkylation of sodium benzenesulfinate).[1][2] Mechanism: Sulfones exhibit a steep solubility curve in lower alcohols; polar impurities (sulfinates) remain in the mother liquor, while lipophilic impurities (bromides) are removed via solvent washing.
-
Dissolution: Suspend the crude solid in absolute ethanol (approx. 10-15 mL per gram). Heat to reflux until fully dissolved.
-
Note: If the solution is dark yellow/brown, add activated charcoal (1 wt%), reflux for 5 mins, and filter hot through a Celite pad.
-
-
Crystallization: Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Finishing: Once ambient, place in an ice bath (0-4 °C) for 30 minutes.
-
Filtration: Collect crystals via vacuum filtration.[3][4][5]
-
The Critical Wash: Wash the filter cake with cold ethanol followed by cold hexanes .
-
Reasoning: The hexane wash specifically targets unreacted 2-nitrobenzyl bromide, which is highly soluble in alkanes but insoluble in the crystalline sulfone lattice.
-
Advanced Troubleshooting (FAQs)
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This usually occurs if the crude purity is low (<80%) or if the solvent polarity is mismatched. The "oil" is often a supersaturated solution of the sulfone containing benzyl halide impurities.
Corrective Workflow (Trituration):
-
Decant the supernatant solvent.
-
Add Diethyl Ether or 1:1 Hexane/Ethyl Acetate to the oil.
-
Sonicate or scratch the flask walls vigorously with a glass rod.
-
The Science: This technique extracts the lipophilic impurities (benzyl bromide) into the ether layer, destabilizing the oil and forcing the sulfone to crash out as a solid.
Q2: I still detect starting material (Benzyl Bromide) by TLC. How do I remove it without a column?
Diagnosis: Recrystallization sometimes co-precipitates the starting bromide if the concentration is too high. Solution: Chemical Scavenging (The "Amine Sweep").
Protocol:
-
Dissolve the semi-pure sulfone in a minimal amount of DCM or THF.
-
Add 0.1 - 0.2 equivalents of Morpholine or Diethylamine .[2]
-
Stir for 30 minutes.
-
Perform an aqueous wash (1M HCl). The amine-bromide byproduct will partition into the water layer; the sulfone remains in the organic layer.[1]
-
Recrystallize the residue from Ethanol (Protocol A).[9]
Q3: How do I visualize these compounds on TLC?
Guidance:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization:
-
UV (254 nm): The sulfone and nitro groups are UV active.
-
Stain: Nitro compounds often do not stain well with KMnO4. Use Vanillin or Phosphomolybdic Acid (PMA) and heat.
-
Differentiation: The starting material (2-nitrobenzyl bromide) usually has a higher Rf (approx 0.6-0.[1][2]7) than the sulfone product (approx 0.3-0.[1][2]4) in 3:7 EtOAc:Hex.
-
Decision Logic & Workflows
Visualization: The Purification Pipeline
The following diagram illustrates the decision process for purifying crude reaction mixtures.
Handling Derivatives (DMNB Sulfone)[1]
When working with 4,5-dimethoxy-2-nitrobenzyl phenyl sulfone (DMNB-sulfone), the electron-donating methoxy groups alter the solubility profile.[1][2]
-
Solubility Shift: DMNB derivatives are slightly less soluble in ethanol than the parent compound.
-
Modified Protocol:
-
Use Acetone/Ethanol (1:4) or Acetic Acid [2] for recrystallization if pure ethanol fails to dissolve the crude at reflux.
-
Warning: DMNB derivatives are more light-sensitive.[2] Perform purification in low light or amber glassware to prevent premature photocleavage or nitroso-rearrangement [3].[1][2]
-
References
-
Chem-Impex International. "2-Nitrophenyl phenyl sulfone Safety Data Sheet & Properties." Chem-Impex Catalog. Accessed February 2026. Link
-
Smirnov, S. K., Butin, A. V., & Stroganova, T. A. (1999).[9] "4,5-Dimethoxy-2-nitrobenzophenone."[1][2][9] Molecules, 4(10), M110.[9] (Describes analogous purification of dimethoxy-nitrobenzyl derivatives via Ethanol/Acetic Acid). Link[1]
-
Il'ichev, Y. V., et al. (2004). "Photochemical properties of 4,5-dimethoxy-2-nitrobenzyl alcohol." Photochemical & Photobiological Sciences. (Discusses light sensitivity of DMNB derivatives). Link
-
Org. Synth. (1939). "p-Nitrobenzyl Bromide."[1][2] Organic Syntheses, Coll. Vol. 2, p.443. (Reference for handling benzyl bromide impurities). Link
Sources
- 1. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 8. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 9. 4,5-Dimethoxy-2-nitrobenzophenone [mdpi.com]
Validation & Comparative
A Researcher's Guide to o-Nitrobenzyl Photocleavable Protecting Groups: A Comparative Analysis Featuring 2-Nitrobenzyl Phenyl Sulfone
In the intricate world of chemical synthesis and drug development, the ability to selectively protect and deprotect functional groups with precision is paramount. Photolabile protecting groups (PPGs), which can be removed with spatiotemporal control using light, have emerged as indispensable tools.[1][2] Among these, the ortho-nitrobenzyl (oNB) scaffold has become a workhorse due to its versatility and robust performance.[3] This guide provides an in-depth comparison of various o-nitrobenzyl-based protecting groups, with a special focus on the characteristics and potential of 2-nitrobenzyl phenyl sulfone.
The Enduring Utility of the o-Nitrobenzyl Group
The o-nitrobenzyl moiety and its derivatives are widely employed to "cage" a vast array of functional groups, including alcohols, amines, carboxylic acids, and phosphates, rendering them biologically inactive until their release is triggered by light.[2][4] This strategy is central to numerous applications, from the light-directed synthesis of microarrays to the controlled release of therapeutic agents and the precise activation of signaling molecules in living cells.[5][6]
The core of their function lies in a light-induced intramolecular rearrangement. Upon absorption of UV-A light (typically in the 340-365 nm range), the o-nitrobenzyl group undergoes a Norrish Type II reaction.[2] This process involves the abstraction of a benzylic hydrogen by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges to release the protected substrate and forms an o-nitrosobenzaldehyde or related ketone byproduct.[7]
Sources
- 1. Photoremovable Protecting Groups [mdpi.com]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A photolabile protecting group for the phenolic hydroxyl function of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 6. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Discerning Scientist: 2-Nitrobenzyl Phenyl Sulfone vs. NVOC
In the precise world of controlled release chemistry, where the spatiotemporal liberation of a bioactive molecule can define the success of an experiment, the choice of a photocleavable protecting group (PPG) is a critical decision. For decades, the ortho-nitrobenzyl scaffold has been a cornerstone of this field, enabling researchers to "cage" and release everything from neurotransmitters to nucleic acids with a pulse of light.[1][2]
Among the most established members of this family is the 6-nitroveratryloxycarbonyl (NVOC) group, a reliable workhorse in countless studies.[3] However, the vast landscape of chemical synthesis offers intriguing alternatives, such as the 2-Nitrobenzyl phenyl sulfone. This guide, written from the perspective of a senior application scientist, moves beyond a simple catalog of options. We will dissect the mechanistic nuances, compare critical performance metrics, and provide a self-validating experimental framework to empower you, the researcher, to select the optimal PPG for your demanding applications.
The Unifying Principle: The aci-Nitro Photochemical Cascade
At their core, both NVOC and 2-Nitrobenzyl phenyl sulfone operate via the canonical Norrish Type II photoreaction characteristic of 2-nitrobenzyl compounds.[1] Understanding this mechanism is fundamental to appreciating their differences.
Upon absorption of a UV photon (typically 340-365 nm), the molecule enters an excited state.[4][5] This initiates an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This key step forms a transient, high-energy intermediate known as an aci-nitro species.[1][6] This intermediate is unstable and rapidly rearranges, culminating in the cleavage of the benzylic C-O (or other heteroatom) bond, thereby liberating the protected active molecule, a proton, and a 2-nitrosoaryl ketone or aldehyde byproduct.[1][7]
Figure 2. Workflow for the comparative evaluation of photocleavable protecting groups.
Detailed Methodology:
-
Solution Preparation: Prepare 10 mM stock solutions of fluorescein caged with 2-Nitrobenzyl phenyl sulfone and NVOC-caged fluorescein in DMSO. Dilute each to a final concentration of 5 µM in phosphate-buffered saline (PBS), pH 7.4. Keep solutions in the dark.
-
Instrument Setup: Use a spectrofluorometer equipped with a port for an external, collimated light source. Set the excitation and emission wavelengths for fluorescein (e.g., λex = 490 nm, λem = 515 nm).
-
Baseline Measurement: Record the fluorescence of the caged solution. It should be minimal. This confirms the caging efficiency.
-
Photolysis and Data Acquisition: While continuously measuring fluorescence, open a shutter to a calibrated 365 nm light source (the photon flux, in photons/s, must be known for quantum yield calculations). Record the fluorescence intensity as a function of time until it reaches a stable maximum, indicating complete uncaging.
-
Repeat: Perform the exact same procedure for the second caged compound, ensuring the light source intensity and sample geometry are identical.
-
Kinetic Analysis: Plot fluorescence vs. time and fit the data to a single exponential function, I(t) = Imax(1 - e-kt), to extract the first-order rate constant, k (s⁻¹). A higher k signifies faster release.
-
Quantum Yield Calculation: The quantum yield (Φ) is the ratio of molecules reacted to photons absorbed. It can be calculated using the initial rate of photoreaction, the initial concentration, the molar absorption coefficient at 365 nm, and the photon flux of the light source. [8] This self-validating system provides undeniable, quantitative evidence of which PPG performs better under your specific buffer and light source conditions.
Senior Scientist's Recommendation
The choice between 2-Nitrobenzyl phenyl sulfone and NVOC is a classic case of balancing speed against efficiency and convenience.
-
You should select NVOC if:
-
Your primary concern is minimizing total light exposure to a sensitive biological sample. Its typically higher quantum yield is advantageous.
-
Your project timeline benefits from using widely available, pre-synthesized caged molecules.
-
The biological process under investigation has kinetics on the order of seconds to minutes, where the slower release of NVOC is not a limiting factor.
-
-
You should select 2-Nitrobenzyl phenyl sulfone if:
-
Your experiment demands the rapid initiation of a biological process (e.g., sub-second signaling events). The potentially faster kinetics are a distinct advantage.
-
The reactivity of the aldehyde byproduct from NVOC is a known or suspected issue in your system.
-
Your team possesses the synthetic chemistry capabilities to design and create a custom-caged molecule tailored to your needs.
-
No single PPG is universally superior. The most rigorous scientific approach involves understanding the underlying mechanisms and, whenever possible, performing a direct, quantitative comparison as outlined above. This ensures that the tool you choose is not just adequate, but optimal for the discoveries you aim to make.
References
- Current time information in Los Angeles, CA, US.Google Search. Retrieved February 4, 2026.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.PNAS.
- Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group.
- 2-Nitrobenzyl phenyl sulfone | 69709-34-8.Benchchem.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.ACS Chemical Reviews.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
- Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules.
- Synthesis and characterization of NVOC-DOPE, a caged photoactivatable derivative of dioleoylphosph
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
- Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Photolabile protecting group.Wikipedia.
- Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.PMC.
- Flash photolysis of caged compounds.
- 2.4 Photocleavable Protecting Groups.Science of Synthesis.
- Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions.PMC - NIH.
- Basics of Photochemistry: Photolysis Calcul
- Sketch of the chemical method of deprotecting the NVOC functionalized amines and subsequently binding the fluorescein (FITC) molecules.
- Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydr
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.PMC - NIH.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cires1.colorado.edu [cires1.colorado.edu]
A Comparative Benchmarking Guide to 2-Nitrobenzyl Phenyl Sulfone and its Alternatives in Photocleavable and Photoacid Generating Applications
For researchers, scientists, and professionals in drug development and materials science, the precise control of chemical reactions is paramount. Photoremovable protecting groups (PPGs) and photoacid generators (PAGs) offer an unparalleled level of spatiotemporal control, initiated by the simple application of light. Among the arsenal of available photoresponsive compounds, 2-nitrobenzyl derivatives have long been a cornerstone. This guide provides an in-depth technical comparison of 2-Nitrobenzyl phenyl sulfone , a representative member of the non-ionic 2-nitrobenzyl sulfonate class, against its primary alternatives in key applications. We will delve into the mechanistic underpinnings, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific needs.
Introduction to 2-Nitrobenzyl Phenyl Sulfone: A Molecule of Versatility
2-Nitrobenzyl phenyl sulfone is an organic compound featuring a phenylsulfonyl group connected to a 2-nitrobenzyl moiety.[1][2] This structure places it within the broader class of 2-nitrobenzyl compounds, which are renowned for their utility as photoremovable protecting groups and photoacid generators.[3] The core of its functionality lies in the photochemical lability of the 2-nitrobenzyl group, which upon irradiation with UV light, undergoes an intramolecular rearrangement to release a protected functional group or a sulfonic acid.[4]
The presence of the phenyl sulfone group modulates the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis for pharmaceuticals and specialty chemicals.[2] Its high thermal stability and good solubility in organic solvents are also notable features.[5]
Application I: Photoremovable Protecting Group for Sensitive Substrates
The 2-nitrobenzyl moiety is one of the most widely used photolabile protecting groups for a variety of functional groups, including alcohols, amines, and carboxylic acids.[3] The photocleavage reaction proceeds via a Norrish Type II mechanism, initiated by the absorption of a photon, leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.
Performance Comparison with Key Alternatives
While the 2-nitrobenzyl group is a reliable choice, several alternatives have been developed to address some of its limitations, such as relatively slow release rates and the potential for side reactions involving the nitroso byproduct. The most prominent alternatives include p-hydroxyphenacyl (pHP) and coumarin-based PPGs.
| Feature | 2-Nitrobenzyl Derivatives | p-Hydroxyphenacyl (pHP) | Coumarin-Based PPGs |
| Photocleavage Mechanism | Norrish Type II Rearrangement | Photo-Favorskii Rearrangement | Heterolytic Bond Cleavage from S1 State |
| Typical Quantum Yield (Φ) | 0.05 - 0.4 (highly substituent dependent)[2][3] | ~0.1 - 0.4, can approach unity for good leaving groups[6] | Generally lower, but can be improved with structural modifications[4][7] |
| Release Rate | Milliseconds to seconds | Nanoseconds[4] | Nanoseconds or less[4] |
| Excitation Wavelength | Typically UV (< 350 nm) | UV, can be shifted with substituents | UV to visible (400-500 nm), highly tunable[7] |
| Byproducts | 2-Nitrosobenzaldehyde (can be reactive) | p-Hydroxyphenylacetic acid (generally less reactive)[8] | Coumarin alcohol (can be fluorescent)[7] |
| Key Advantages | Well-established chemistry, versatile for many functional groups. | Fast release kinetics, clean reaction with less reactive byproducts.[8] | Long-wavelength excitation, very fast release rates, tunable properties.[4][7] |
| Key Disadvantages | Slower release, potentially reactive byproduct. | Generally requires UV excitation. | Can have lower quantum yields and byproduct may interfere with fluorescence measurements.[7] |
Expert Insight: The choice between these PPGs is dictated by the specific experimental requirements. For applications where rapid release is critical, such as in time-resolved studies of biological processes, p-hydroxyphenacyl and coumarin-based PPGs are superior choices.[4] However, for routine synthetic applications where release kinetics are less critical, the well-established and versatile chemistry of 2-nitrobenzyl derivatives, including 2-nitrobenzyl phenyl sulfone, remains a robust option.
Experimental Protocol: Determination of Photocleavage Quantum Yield
The quantum yield (Φ) is the most critical parameter for evaluating the efficiency of a PPG. It is defined as the number of molecules of substrate released per photon absorbed. A common and reliable method for determining Φ is chemical actinometry, using a well-characterized chemical system to measure the photon flux of the light source.
Objective: To determine the quantum yield of photocleavage of a 2-nitrobenzyl protected compound.
Materials:
-
Photoreactor equipped with a monochromatic light source (e.g., 365 nm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Potassium ferrioxalate actinometer solution (0.006 M K₃[Fe(C₂O₄)₃]·3H₂O in 0.1 N H₂SO₄)
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (1 M, pH ~4.5)
-
Solution of the 2-nitrobenzyl protected compound in a suitable solvent (e.g., acetonitrile/water)
-
High-performance liquid chromatograph (HPLC)
Methodology:
-
Photon Flux Determination (Actinometry):
-
Fill a quartz cuvette with the potassium ferrioxalate actinometer solution and irradiate for a known period (t₁).
-
In the dark, take a precise aliquot of the irradiated solution and add the 1,10-phenanthroline solution and sodium acetate buffer.
-
Allow the solution to stand for at least 30 minutes for the color to develop.
-
Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (ε₅₁₀ = 11,100 M⁻¹cm⁻¹).
-
The photon flux (I₀) can be calculated using the known quantum yield of the actinometer at the irradiation wavelength.
-
-
Photolysis of the Sample:
-
Prepare a solution of the 2-nitrobenzyl protected compound with a known concentration and an absorbance of >2 at the irradiation wavelength to ensure near-complete light absorption.
-
Irradiate an identical volume of this solution in the same setup for a known period (t₂).
-
Analyze the irradiated solution using HPLC to determine the concentration of the released substrate.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following formula:
Φ_sample = (moles of product formed) / (moles of photons absorbed)
Where the moles of photons absorbed is determined from the actinometry experiment, corrected for the irradiation time.
Application II: Non-Ionic Photoacid Generator for Microlithography and Cationic Polymerization
2-Nitrobenzyl sulfonate esters, including 2-nitrobenzyl phenyl sulfone, function as non-ionic photoacid generators (PAGs).[3] Upon irradiation, they generate a sulfonic acid, which can then catalyze a variety of chemical transformations, most notably in chemically amplified photoresists for microlithography and in initiating cationic polymerization.
Performance Comparison with Ionic Onium Salt PAGs
The primary competitors to non-ionic PAGs are ionic onium salts, such as triarylsulfonium and diaryliodonium salts.
| Feature | 2-Nitrobenzyl Sulfonates (Non-Ionic) | Onium Salts (Ionic) |
| Structure | Neutral molecule | Cation and anion (e.g., triphenylsulfonium triflate) |
| Quantum Yield (Φ) | Typically 0.02 - 0.2[3] | Generally higher, can be >0.3 |
| Generated Acid | Sulfonic acid | Superacids (e.g., triflic acid), determined by the counter-anion |
| Thermal Stability | Generally lower, but can be improved by substitution (e.g., ortho-Br, -CF₃)[9] | High, often with decomposition temperatures > 200°C[10] |
| Solubility | Good solubility in a wide range of organic solvents and polymer matrices.[3] | Limited solubility in non-polar polymers. |
| Key Advantages | Good solubility, no generation of radical intermediates that can cause cross-linking.[3] | High quantum yield, generation of strong acids, high thermal stability. |
| Key Disadvantages | Lower quantum yield, lower thermal stability compared to onium salts. | Limited solubility, potential for radical-induced side reactions. |
Expert Insight: The choice between non-ionic and ionic PAGs is a trade-off between solubility and efficiency. For applications requiring high solubility in a variety of polymer matrices and where the absence of radical-induced side reactions is critical, 2-nitrobenzyl sulfonates are an excellent choice.[3] However, for applications demanding the highest photosensitivity and thermal stability, such as in advanced deep-UV photoresists, onium salts are often preferred due to their higher quantum yields and the generation of stronger acids.[10]
Experimental Protocol: Measuring Photoacid Generation Efficiency
The efficiency of a PAG is quantified by its quantum yield for acid generation. A common method involves using a pH-sensitive dye to monitor the acid production upon irradiation.
Objective: To determine the relative photoacid generation efficiency of 2-nitrobenzyl phenyl sulfone.
Materials:
-
Thin-film spin coater
-
UV exposure tool with a controlled dose output
-
UV-Vis spectrophotometer
-
Polymer matrix (e.g., poly(methyl methacrylate) - PMMA)
-
2-Nitrobenzyl phenyl sulfone
-
pH-sensitive dye (e.g., Rhodamine B)
-
Solvent for film casting (e.g., propylene glycol methyl ether acetate - PGMEA)
Methodology:
-
Film Preparation:
-
Prepare solutions of the polymer matrix in PGMEA containing a fixed concentration of the pH-sensitive dye and varying concentrations of 2-nitrobenzyl phenyl sulfone.
-
Spin-coat the solutions onto suitable substrates (e.g., silicon wafers or quartz discs) to form thin films of uniform thickness.
-
Bake the films to remove the solvent.
-
-
Exposure and Measurement:
-
Measure the initial UV-Vis absorption spectrum of each film.
-
Expose the films to a known dose of UV radiation at the desired wavelength.
-
Measure the UV-Vis absorption spectrum of the films again after exposure. The protonation of the dye by the generated acid will lead to a change in its absorption spectrum.
-
-
Data Analysis:
-
Calculate the change in absorbance of the protonated form of the dye.
-
Plot the change in absorbance as a function of the PAG concentration for a fixed exposure dose.
-
The slope of this plot is proportional to the photoacid generation efficiency. By comparing the slopes obtained for different PAGs under identical conditions, their relative efficiencies can be determined.
-
Mechanistic and Workflow Visualizations
Photocleavage of a 2-Nitrobenzyl Protected Alcohol
Caption: Norrish Type II mechanism for photocleavage.
Workflow for Quantum Yield Determination
Caption: Experimental workflow for quantum yield measurement.
Conclusion
2-Nitrobenzyl phenyl sulfone, as a representative of the 2-nitrobenzyl sulfonate class, offers a versatile platform for both photoremovable protecting group strategies and photoacid generation. Its key advantages lie in its well-established chemistry and excellent solubility. However, for applications demanding rapid kinetics or the highest photosensitivity, alternatives such as p-hydroxyphenacyl and coumarin-based PPGs, or onium salt PAGs, may offer superior performance. The selection of the optimal photoresponsive compound is a nuanced decision that requires a thorough understanding of the specific application's demands, including the required release rate, excitation wavelength, and tolerance for byproducts. This guide provides the foundational knowledge and experimental frameworks to empower researchers to navigate these choices effectively and harness the power of light-induced chemical transformations.
References
- Givens, R. S., & Lee, J. I. (2002). The p-Hydroxyphenacyl Photoremovable Protecting Group. Journal of Photoscience, 9(1), 37-46.
-
Precise photorelease in living cells by high-viscosity activatable coumarin-based photocages. Chemical Science. Royal Society of Chemistry. Available from: [Link]
- Houlihan, F. M., Nalamasu, O., Kometani, J. M., & Reichmanis, E. (1997). A Retrospective on 2-Nitrobenzyl Sulfonate Photoacid Generators. Journal of Imaging Science and Technology, 41(1), 1-8.
- Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-488.
-
p-Hydroxyphenacyl photoremovable protecting groups Robust photochemistry despite substituent diversity. ResearchGate. Available from: [Link]
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
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The p-Hydroxyphenacyl Photoremovable Protecting Group. Journal of Photoscience. Available from: [Link]
- Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-488.
- Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Journal of the American Chemical Society, 127(25), 8934-8943.
- Fedor, J., & Hrabánek, P. (2005). Quantifying acid generation efficiency for photoresist applications. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 23(1), 122-127.
-
Photoremovable Protecting Groups. MDPI. Available from: [Link]
- Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555.
- Shirai, M. (2012).
- Li, J., Zhang, W., & Pu, J. (2010). A Photometric Method for Measuring Photoacid Generator Efficiencies Using Rhodamine B as Acid Sensor in Thin Polymer Films.
- Neenan, T. X., Houlihan, F. M., Reichmanis, E., Kometani, J. M., Bachman, B. J., & Thompson, L. F. (1990). Characterization of novel sulfonic acid photogenerating 2-nitrobenzyl ester derivatives. Journal of Photopolymer Science and Technology, 3(3), 331-340.
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. Available from: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available from: [Link]
-
o-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization. ResearchGate. Available from: [Link]
-
Techniques for Measuring Rate Constants for Acid Generation from PAG( Photo Acid Generator) during ArF Exposure. Ushio Lightedge. Available from: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available from: [Link]
-
Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways. ResearchGate. Available from: [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. Available from: [Link]
-
TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Available from: [Link]
-
Quantifying acid generation efficiency for photoresist applications. AIP Publishing. Available from: [Link]
- Furuta, T., & Iwamura, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One-and Two-Photon Excitation. Chemistry–A European Journal, 12(17), 4578-4587.
- D'Auria, M., & Albini, A. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. The Journal of Organic Chemistry, 87(15), 10188-10197.
-
Synthesis of Poly(olefin sulfone)s That Release Low-Molecular-Weight Bases by Light Absorption and Investigation of Their Photoinduced Depolymerization. National Institutes of Health. Available from: [Link]
-
Sample-Efficient Generation of Novel Photo-acid Generator Molecules using a Deep Generative Model. arXiv. Available from: [Link]
-
Basics of Photochemistry: Photolysis Calculations. University of Colorado Boulder. Available from: [Link]
-
Novel photoacid generator for cationic photopolymerization. ResearchGate. Available from: [Link]
Sources
- 1. 2-Nitrobenzyl phenyl sulfone | 69709-34-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. library.imaging.org [library.imaging.org]
- 4. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchtrends.net [researchtrends.net]
Safety Operating Guide
Personal protective equipment for handling 2-Nitrobenzyl phenyl sulfone
Advanced Safety & Handling Protocol: 2-Nitrobenzyl Phenyl Sulfone
Part 1: Executive Safety Summary
Compound Identity: 2-Nitrobenzyl phenyl sulfone CAS: 69709-34-8 (Typical variant; verify specific isomer/substitution on container) Formula: C₁₃H₁₁NO₄S Application: Organic synthesis reagent (Julia Olefination precursor), photocleavable protecting group donor.[1]
Immediate Action Card:
| Parameter | Directive |
| Primary Hazard | Skin Irritant / Potential Absorber. Nitro-aromatics can induce methemoglobinemia upon prolonged exposure.[1] |
| Physical State | White to off-white crystalline solid.[1] |
| Critical Sensitivity | Photolabile. Degrades under UV/Blue light (<400 nm).[1] Handle under amber light or wrap glassware in foil.[1] |
| Minimum PPE | Double Nitrile Gloves (0.11 mm min), Safety Glasses with Side Shields, Lab Coat (buttoned).[1] |
| Engineering Control | Mandatory Fume Hood for all open handling (weighing, transfer).[1] |
Part 2: Risk Assessment & Hazard Analysis (Causality)
As a Senior Application Scientist, it is critical to understand why we select specific protocols. This compound combines two functional groups with distinct risk profiles:
-
The Nitrobenzyl Moiety (Photochemical & Toxicological Risk):
-
Mechanism: The ortho-nitrobenzyl group is intrinsically designed to rearrange under UV light (300–365 nm) into a nitroso-benzaldehyde derivative.[1] While useful in "caging" applications, unintended exposure to ambient fluorescent lab light (which contains UV spikes) can degrade the reagent before use, altering stoichiometry and reaction yield.[1]
-
Toxicity: Nitro-aromatics are lipophilic.[1] They can penetrate the stratum corneum.[1] Once systemic, the nitro group can be reduced to an amine, potentially oxidizing hemoglobin to methemoglobin, reducing oxygen transport capacity.[1]
-
-
The Sulfone Moiety (Chemical Stability):
Part 3: PPE Technical Specifications
Dermal Protection (Glove Selection Logic)
Standard latex gloves are insufficient due to the lipophilicity of nitro compounds.[1]
-
Solid Handling:
-
Solution Handling (DCM/Chloroform):
-
Primary: Silver Shield® (Laminate) or Viton®.[1]
-
Secondary: Disposable Nitrile (worn over the laminate for dexterity).[1]
-
Reasoning: If dissolved in halogenated solvents (common for sulfone chemistry), nitrile degrades in <2 minutes.[1] The solute (nitro compound) will then permeate the skin rapidly.[1]
-
Ocular & Face Protection
-
Standard: ANSI Z87.1 Safety Glasses with side shields.[1]
-
High Risk (Dusting/Scale-up): Chemical Splash Goggles.[1]
-
Note: Contact lenses should not be worn when handling dusty nitro-aromatics unless sealed goggles are used, as dust can trap behind the lens.
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
Secondary (Spill Cleanup): N95 (minimum) or P100 particulate respirator if outside containment.[1]
Part 4: Operational Workflow & Visualization
Workflow Diagram: Safe Handling Lifecycle
Caption: Operational lifecycle emphasizing light protection and containment.
Step-by-Step Protocol
Step 1: Environmental Control (The "Amber Rule")
-
Before opening the container, dim lab lights or switch to amber safety lighting.[1]
-
If amber lighting is unavailable, wrap the receiving flask and the reagent bottle in aluminum foil immediately.[1]
Step 2: Weighing & Transfer
-
Location: Perform strictly inside a fume hood.
-
Static Control: Sulfone powders can be static-prone.[1] Use an anti-static gun or polonium strip if available.[1]
-
Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.
Step 3: Reaction Setup
-
Solvent Choice: If using DMF or DMSO (common for Julia olefination), be aware that these solvents enhance skin permeability of the nitro compound.[1] Strictly avoid skin contact.[1]
-
Inert Atmosphere: Flush with Nitrogen/Argon.[1] While the sulfone is stable, the carbanion intermediates generated during reaction are moisture-sensitive.
Step 4: Decontamination [1]
-
Wipe down the balance area with a solvent-dampened paper towel (Acetone or Ethanol).[1]
-
Dispose of the paper towel as solid hazardous waste , not trash.[1]
Part 5: Disposal & Emergency Response
Disposal Logistics
-
Solid Waste: Unused powder must be labeled "Toxic Solid, Organic (Nitro Compound)."[1]
-
Liquid Waste:
-
Do not dispose of down the drain.[1] Nitro compounds are aquatic toxins.[1]
Emergency Protocols
-
Skin Contact:
-
Spill (Solid):
References
-
PubChem. (2025).[1] 2-Nitrobenzyl phenyl sulfone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
